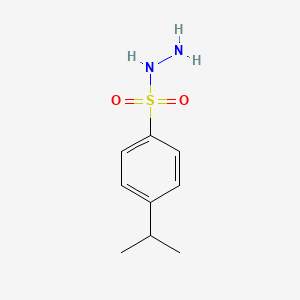

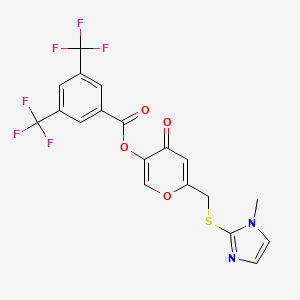

![molecular formula C13H17BN2O3 B2771148 6-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环戊-2-基)苯并[D]异噁唑-3-胺 CAS No. 2377608-60-9](/img/structure/B2771148.png)

6-(4,4,5,5-四甲基-1,3,2-二氧杂硼杂环戊-2-基)苯并[D]异噁唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of benzo[d]isoxazol-3-amine with a tetramethyl dioxaborolane group attached. This group is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through borylation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely include a benzo[d]isoxazol-3-amine core with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group attached .Chemical Reactions Analysis

The tetramethyl dioxaborolane group is often used in Suzuki-Miyaura cross-coupling reactions . It can also be used in the synthesis of conjugated copolymers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of other compounds with a tetramethyl dioxaborolane group .科学研究应用

合成和结构分析

包含苯环的硼酸酯中间体的合成和结构分析,包括类似于 6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[D]异恶唑-3-胺的衍生物,一直是科学研究的重要焦点。这些化合物通过一系列取代反应合成,并通过各种光谱方法和 X 射线衍射确认其结构。密度泛函理论 (DFT) 计算进一步阐明了它们的分子结构,表明与 X 射线衍射确定的晶体结构一致。此外,对其分子静电势和前沿分子轨道的研究提供了对其物理化学性质的见解 (Huang 等人,2021)。

在氧化应激缓解中的应用

含有 6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[D]异恶唑-3-胺骨架的前螯合物在减轻氧化应激方面显示出前景。这些前螯合物在过氧化氢活化后转化为六齿配体,能够螯合金属离子,从而防止金属诱导的羟基自由基生成。这种机制表明在生物背景中预防氧化损伤的潜在应用 (Leed 等人,2011)。

增强基于过氧化物的爆炸物的传感性能

硼酸酯基团的修饰,类似于 6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[D]异恶唑-3-胺中的那些,已被探索用于开发过氧化氢蒸汽检测的灵敏探针。通过引入特定的官能团,这些改性的硼酸酯在 H2O2 蒸汽存在下表现出快速的脱硼速度,显着提高了传感性能并降低了检测限。这项研究突出了这些化合物在过氧化物基爆炸物检测中的潜在用途,这是安全和环境监测中的一个关键领域 (Fu 等人,2016)。

药物和治疗研究

6-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[D]异恶唑-3-胺的结构基序已被用于合成具有潜在药物应用的化合物。研究包括新型抗炎和抗菌剂的开发,其中衍生物对各种病原体和炎性疾病表现出有希望的活性。这证明了化学结构在促进新治疗剂开发方面的多功能性 (Kumara 等人,2017)。

未来方向

作用机制

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with various enzymes and receptors in the body .

Mode of Action

The compound’s mode of action involves its interaction with its targets, leading to changes in cellular processes. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It is also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The compound affects various biochemical pathways. For example, it is involved in the borylation of alkylbenzenes and hydroboration of alkyl or aryl alkynes and alkenes . These reactions can lead to the formation of new compounds with potential biological activity.

Pharmacokinetics

Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to have specific physical and chemical properties, such as a boiling point of 42-43 °c/50 mmhg and a density of 0882 g/mL at 25 °C . These properties can influence the compound’s bioavailability.

Result of Action

The reactions it participates in, such as borylation and hydroboration, can lead to the formation of new compounds with potential biological activity .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the storage temperature of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is 2-8°C , suggesting that temperature can affect the stability of the compound. Other factors, such as pH and the presence of other substances, may also influence its action.

属性

IUPAC Name |

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-16-11(9)15/h5-7H,1-4H3,(H2,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCZZUDXADYFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

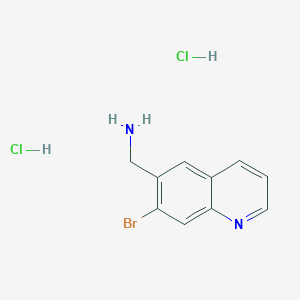

![Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2771067.png)

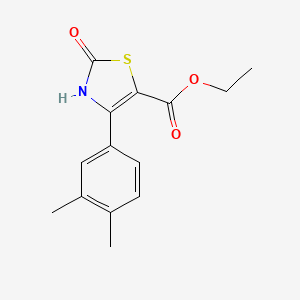

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)

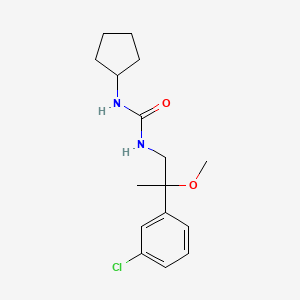

![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)

![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)

![3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2771081.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2771083.png)

![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2771084.png)